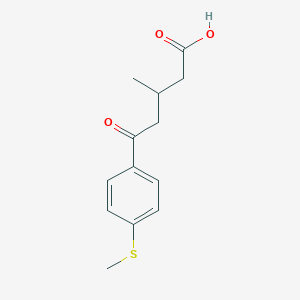

3-Methyl-5-oxo-5-(4-thiomethylphenyl)valeric acid

CAS No.: 845781-45-5

Cat. No.: VC6677170

Molecular Formula: C13H16O3S

Molecular Weight: 252.33

* For research use only. Not for human or veterinary use.

Specification

| CAS No. | 845781-45-5 |

|---|---|

| Molecular Formula | C13H16O3S |

| Molecular Weight | 252.33 |

| IUPAC Name | 3-methyl-5-(4-methylsulfanylphenyl)-5-oxopentanoic acid |

| Standard InChI | InChI=1S/C13H16O3S/c1-9(8-13(15)16)7-12(14)10-3-5-11(17-2)6-4-10/h3-6,9H,7-8H2,1-2H3,(H,15,16) |

| Standard InChI Key | LXLYZUSDVYWANU-UHFFFAOYSA-N |

| SMILES | CC(CC(=O)C1=CC=C(C=C1)SC)CC(=O)O |

Introduction

Chemical Identity and Structural Features

IUPAC Nomenclature and Synonyms

The systematic IUPAC name for this compound is 3-methyl-5-oxo-5-(4-thiomethylphenyl)pentanoic acid. It is alternatively referred to by its CAS registry number (845781-45-5) and the identifier MFCD30186528 . Unlike its phenoxy-substituted analog (3-methyl-5-oxo-5-(4-phenoxyphenyl)valeric acid, CAS 64157-56-8), the thiomethyl group introduces sulfur into the aromatic system, altering electronic and steric properties .

Molecular Formula and Weight

The molecular formula is C₁₃H₁₆O₃S, yielding a molecular weight of 252.33 g/mol . The structure comprises:

-

A pentanoic acid chain with a methyl branch at the third carbon.

-

A ketone group at the fifth carbon.

-

A 4-thiomethylphenyl ring attached to the ketone.

Table 1: Key Molecular Descriptors

† Estimated from structurally similar compounds .

Physicochemical Properties

Predicted Physical Parameters

Computational models estimate the following properties for 3-methyl-5-oxo-5-(4-thiomethylphenyl)valeric acid:

These values suggest moderate polarity and solubility in organic solvents, consistent with the compound’s lipophilic thiomethyl group.

Spectral Characteristics

While experimental spectral data (e.g., NMR, IR) are unavailable, the structure implies:

-

IR: Strong absorption bands at ~1700 cm⁻¹ (ketone C=O) and ~2500-3300 cm⁻¹ (carboxylic acid O-H).

-

¹H NMR: Signals for the thiomethyl group (δ ~2.5 ppm, singlet) and aromatic protons (δ ~7.3-7.5 ppm) .

Synthesis and Reactivity

Proposed Synthetic Routes

A plausible synthesis involves:

-

Friedel-Crafts Acylation: Reaction of 4-thiomethyltoluene with glutaric anhydride to introduce the ketone.

-

Methyl Branching: Alkylation at the third carbon using methyl halides.

-

Oxidation: Conversion of the terminal alcohol to a carboxylic acid .

Reactivity Profile

-

Carboxylic Acid: Participates in esterification, amidation, and salt formation.

-

Ketone: Susceptible to nucleophilic addition (e.g., Grignard reagents).

-

Thiomethyl Group: May undergo oxidation to sulfoxide or sulfone derivatives .

Industrial and Research Applications

Non-Medical Uses

Per regulatory statements, this compound is restricted to industrial applications and scientific research, excluding clinical use . Potential roles include:

-

Organic Synthesis: Building block for sulfur-containing polymers or ligands.

-

Materials Science: Modifier for surface-active agents due to its amphiphilic structure.

| Parameter | Recommendation |

|---|---|

| Handling | Use in well-ventilated areas |

| Storage | Cool, dry conditions |

| Disposal | Follow local regulations |

Computational Insights

Molecular Dynamics and Docking

Comparative studies with its phenoxy analog (CAS 64157-56-8) reveal:

-

Enhanced Lipophilicity: The thiomethyl group increases XLogP3 from 3.4 (phenoxy) to ~3.8 (estimated) .

-

Steric Effects: Bulkier sulfur atom may hinder rotation around the aryl-ketone bond, influencing conformational stability .

Quantitative Structure-Activity Relationships (QSAR)

- mass of a compound required to prepare a solution of known volume and concentration

- volume of solution required to dissolve a compound of known mass to a desired concentration

- concentration of a solution resulting from a known mass of compound in a specific volume